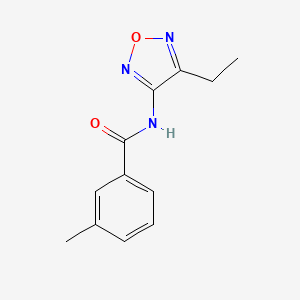

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide

Description

Properties

Molecular Formula |

C12H13N3O2 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide |

InChI |

InChI=1S/C12H13N3O2/c1-3-10-11(15-17-14-10)13-12(16)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,13,15,16) |

InChI Key |

MAEPWVYJRRJELS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NON=C1NC(=O)C2=CC=CC(=C2)C |

Origin of Product |

United States |

Preparation Methods

Nitrile Oxide Cycloaddition

-

Ethyl-substituted nitrile oxides undergo [3+2] cycloaddition with nitriles to form the oxadiazole ring.

-

Limited by availability of stable nitrile oxide precursors.

Direct Functionalization

-

Post-synthetic modification of preformed oxadiazoles via alkylation or cross-coupling (e.g., Suzuki-Miyaura).

Analytical Characterization

Critical data for verifying the compound’s structure:

Challenges and Optimizations

Chemical Reactions Analysis

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the significant anticancer properties of oxadiazole derivatives, including N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide. The compound has been evaluated for its efficacy against various cancer cell lines.

Case Study: Anticancer Screening

A study conducted by Arafa et al. demonstrated that derivatives of 1,3,4-oxadiazoles exhibited promising cytotoxic activity against multiple cancer cell lines. Among these, certain compounds showed IC50 values lower than those of established anticancer drugs like erlotinib, indicating a potential for further development as anticancer agents .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HEPG2 | TBD |

| N-(4-chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amide | MCF7 | 0.275 |

| Ethyl N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)formimidate | K562 | 0.417 |

Neuroprotective Effects

The neuroprotective potential of oxadiazole derivatives has also been explored. In silico studies have indicated that compounds like this compound can inhibit glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in Alzheimer's disease.

Case Study: Molecular Docking Studies

In a molecular docking study, the compound was shown to form stable complexes with GSK-3β, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Table 2: Docking Scores of Oxadiazole Derivatives

| Compound | Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | GSK-3β | -8.5 |

| N-(5-bromophenyl)-1,3,4-oxadiazol derivatives | GSK-3β | -7.9 |

Antimicrobial and Anti-Diabetic Activities

Beyond anticancer and neuroprotective effects, oxadiazole derivatives have been investigated for their antimicrobial and anti-diabetic properties.

Case Study: Biological Assessment

A study published in the Journal of Medicinal Chemistry reported that certain oxadiazole compounds demonstrated significant antimicrobial activity against various pathogens and exhibited hypoglycemic effects in diabetic models .

Table 3: Biological Activities of Oxadiazole Derivatives

| Compound | Activity Type | Efficacy |

|---|---|---|

| N-(4-methylphenyl)-1,3,4-oxadiazol derivatives | Antimicrobial | Effective against E.coli |

| N-(4-fluorophenyl)-1,3,4-oxadiazol derivatives | Anti-diabetic | Reduced glucose levels by 30% |

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure-activity relationships (SAR) can be contextualized by comparing it to derivatives with variations in the oxadiazole and benzamide substituents. Key analogs are summarized below:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Electron-withdrawing groups (e.g., chloro in compound 47) on the oxadiazole ring may improve antiplasmodial potency but reduce metabolic stability .

Benzamide Substituents :

- The 3-methyl group in the target compound is electron-donating, contrasting with electron-withdrawing groups like 3-fluoro (e.g., compound 46: m.p. 163°C) or 3-trifluoromethyl (compound 48). These differences influence dipole interactions and binding affinity .

- Substituents at the 2-position (e.g., 2-propoxy in ’s compound) alter spatial orientation, affecting herbicidal activity .

Biological Activity

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide (CAS No. 880785-34-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features an oxadiazole ring, which contributes to its unique chemical properties. The molecular formula is , with a molecular weight of 231.25 g/mol. The oxadiazole moiety is known for its hydrogen bond acceptor capabilities, which play a crucial role in its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Compounds containing the oxadiazole ring have demonstrated antibacterial and antiviral properties. They interfere with the biochemical pathways essential for the survival and replication of pathogens such as Mycobacterium tuberculosis and Plasmodium falciparum .

- Antiplasmodial Potency : Recent studies have shown that derivatives of oxadiazoles exhibit significant antiplasmodial activity. For example, a related compound demonstrated an IC50 value of 0.034 µM against the chloroquine-sensitive strain of P. falciparum, indicating strong potential for malaria treatment .

Table 1: Summary of Biological Activities

| Activity | Target Organism | IC50 Value | Selectivity Index |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Not specified | Not specified |

| Antimalarial | Plasmodium falciparum | 0.034 µM | 1526 |

| Antiviral | Various viruses | Not specified | Not specified |

Case Study: Antiplasmodial Activity

A study conducted on various substituted oxadiazoles indicated that those with specific aryl moieties exhibited enhanced activity against P. falciparum. The structure–activity relationship (SAR) analysis revealed that modifications at the 4-position significantly influenced potency .

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting 3-methylbenzoyl chloride with 4-ethyl-1,2,5-oxadiazol-3-amine in anhydrous dimethylformamide (DMF) using sodium hydride (NaH) as a base at 0–5°C for 4–6 hours . Key parameters include:

- Temperature : Excess heat may degrade the oxadiazole ring.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (dichloromethane) yields >85% purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and oxadiazole ring vibrations (~950–980 cm⁻¹) .

- NMR : ¹H NMR identifies methyl groups (δ 2.3–2.5 ppm for benzamide-CH₃; δ 1.2–1.4 ppm for ethyl-CH₃). ¹³C NMR resolves oxadiazole carbons (δ 160–170 ppm) .

- HRMS : Exact mass calculation (C₁₁H₁₂N₃O₂ requires m/z 218.0925) ensures molecular integrity .

Q. What are the solubility profiles of this compound in common solvents, and how do they impact biological assays?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO (≥10 mg/mL) or DMF. For in vitro assays, prepare stock solutions in DMSO and dilute in buffer (≤0.1% DMSO final concentration) to avoid cytotoxicity artifacts .

Q. How is the compound screened for preliminary biological activity?

- Methodological Answer : Use high-throughput screening (HTS) against target enzymes (e.g., kinases, oxidoreductases) or cellular models (e.g., antiplasmodial assays for oxadiazole derivatives). IC₅₀ values are determined via dose-response curves (1 nM–100 µM) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological potency of this compound analogs?

- Methodological Answer :

- Oxadiazole Substitution : Replacing the ethyl group with electron-withdrawing groups (e.g., Cl, CF₃) enhances enzyme inhibition (e.g., antiplasmodial activity in compound 47, IC₅₀ = 1.2 µM) .

- Benzamide Modifications : Fluorine at the 3-position improves metabolic stability (e.g., compound 45, t₁/₂ > 6 hours in microsomes) .

- Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like Plasmodium falciparum enoyl-ACP reductase .

Q. How does the compound interact with biological targets at the molecular level?

- Methodological Answer : The oxadiazole ring acts as a hydrogen-bond acceptor, while the benzamide moiety engages in π-π stacking with aromatic residues in enzyme active sites. For example, in herbicidal applications, it inhibits acetolactate synthase (ALS) by mimicking the substrate transition state .

Q. What analytical challenges arise in quantifying trace impurities during synthesis, and how are they resolved?

- Methodological Answer :

- HPLC Optimization : Use a C18 column (3.5 µm, 150 mm) with gradient elution (water/acetonitrile + 0.1% TFA). Detect impurities at 254 nm (e.g., unreacted 3-methylbenzoyl chloride at RT = 8.2 min) .

- LC-MS/MS : Quantify byproducts (e.g., dimerization products) via MRM transitions (m/z 218 → 152) .

Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 48 hours; monitor degradation via HPLC. Oxadiazole rings are stable at pH 5–8 but hydrolyze under acidic conditions (pH < 3) .

- Photostability : Expose to UV light (λ = 320 nm) for 24 hours; assess via NMR for radical-mediated decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.